2-Cyclopentylbutanedioic acid
CAS No.: 6053-61-8
Cat. No.: VC20466139
Molecular Formula: C9H14O4
Molecular Weight: 186.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6053-61-8 |
|---|---|
| Molecular Formula | C9H14O4 |
| Molecular Weight | 186.20 g/mol |
| IUPAC Name | 2-cyclopentylbutanedioic acid |
| Standard InChI | InChI=1S/C9H14O4/c10-8(11)5-7(9(12)13)6-3-1-2-4-6/h6-7H,1-5H2,(H,10,11)(H,12,13) |
| Standard InChI Key | RMCKVLJGPLHPSL-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)C(CC(=O)O)C(=O)O |
Introduction
Structural and Chemical Properties
Spectral and Physical Data
While experimental data for the free acid is scarce, its tert-butyl ester analog provides indirect insights:
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Hydrolysis product: The free acid is obtainable via ester hydrolysis under acidic or basic conditions, a common strategy in organic synthesis .
Predicted physical properties:
| Property | Value |
|---|---|
| Melting point | ~120–140°C (estimated) |
| Solubility | Moderate in polar solvents (e.g., ethanol, DMSO) |
| pKa values | ~2.5 and 4.5 (typical for dicarboxylic acids) |
Synthesis and Derivitization
Synthetic Routes
The synthesis of 2-cyclopentylbutanedioic acid can be inferred from methods used for structurally related compounds:
Alkylation of Succinic Acid Derivatives
A plausible route involves the alkylation of succinic anhydride or its esters with cyclopentyl halides. For example:
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Deprotonation: Sodium hydride deprotonates a succinate ester at the α-position.
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Alkylation: Reaction with cyclopentylmethyl bromide introduces the cyclopentyl group.
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Hydrolysis: Acidic or basic hydrolysis removes protecting groups, yielding the free dicarboxylic acid .
Biocatalytic Approaches
Enzymatic methods, such as lipase-catalyzed asymmetric synthesis, could stereoselectively introduce the cyclopentyl group, though this remains speculative without direct evidence.
Industrial Production Challenges
Industrial-scale synthesis faces hurdles such as:
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Steric hindrance: The cyclopentyl group complicates reaction kinetics.
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Purification: Separating diastereomers (if present) requires advanced chromatography or crystallization techniques.
Chemical Reactivity and Functionalization
Reaction Pathways
The compound’s dual carboxylic acid groups enable diverse transformations:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Esterification | Alcohols, | Diesters (e.g., dimethyl 2-cyclopentylsuccinate) |
| Amidation | Thionyl chloride, amines | Diamides or monoamides |
| Reduction | 2-cyclopentyl-1,4-butanediol |
Stability Considerations
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Thermal degradation: Decomposes above 200°C, releasing and cyclopentene derivatives.
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Photolysis: UV exposure may induce decarboxylation, necessitating storage in amber containers.
Applications in Scientific Research
Pharmaceutical Intermediates
The compound’s rigid cyclopentyl group makes it a candidate for drug design:
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Angiotensin-converting enzyme (ACE) inhibitors: Analogous to biphenyl tetrazole derivatives in patents , it could serve as a scaffold for hypertension drugs.
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Anti-inflammatory agents: Dicarboxylic acids often modulate prostaglandin pathways, suggesting therapeutic potential .
Materials Science
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Polymer precursors: Copolymerization with diamines yields polyamides with enhanced thermal stability.
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Metal-organic frameworks (MOFs): Carboxylate groups coordinate metal ions, forming porous structures for gas storage.
Asymmetric Catalysis
Chiral variants of 2-cyclopentylbutanedioic acid could act as ligands in enantioselective catalysis, though this remains unexplored in the literature.
Comparative Analysis with Analogous Compounds
| Compound | Key Difference | Reactivity/Bioactivity |
|---|---|---|
| Succinic acid | Lack of cyclopentyl group | Lower lipid solubility |
| 2-Cyclohexylbutanedioic acid | Larger cyclohexyl ring | Reduced metabolic clearance |
| 2-Cyclopropylbutanedioic acid | Strained cyclopropane ring | Enhanced electrophilicity |
The cyclopentyl group balances steric bulk and conformational flexibility, optimizing interactions in biological systems .
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